molecular formula C6H10O3 B13328281 3-Methyloxolane-2-carboxylic acid

3-Methyloxolane-2-carboxylic acid

Cat. No.: B13328281
M. Wt: 130.14 g/mol
InChI Key: IUCKHYBYONQBJH-UHFFFAOYSA-N
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Description

3-Methyloxolane-2-carboxylic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of oxolane, featuring a carboxylic acid group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methyloxolane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method includes the hydrolysis of 3-methyloxolane-2-carboxylate esters using aqueous acids .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methyloxolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 3-methyloxolane-2,4-dicarboxylic acid using strong oxidizing agents.

    Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride (LiAlH4) yields 3-methyloxolane-2-methanol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by nucleophilic substitution.

Major Products:

Scientific Research Applications

3-Methyloxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 2-Methyloxolane-2-carboxylic acid
  • 3-Methyloxolane-3-carboxylic acid
  • 2-Methyltetrahydrofuran (2-MeTHF)

Comparison: 3-Methyloxolane-2-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which influence its reactivity and interactions. Compared to 2-methyloxolane-2-carboxylic acid and 3-methyloxolane-3-carboxylic acid, it exhibits different chemical and physical properties, making it suitable for distinct applications. 2-Methyltetrahydrofuran (2-MeTHF) is primarily used as a solvent, whereas this compound is more versatile in synthetic and industrial applications .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-methyloxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)

InChI Key

IUCKHYBYONQBJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC1C(=O)O

Origin of Product

United States

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